Milacainide tartrate is synthesized from milacainide, which itself is an analog of lidocaine. The tartrate salt form enhances the solubility and bioavailability of milacainide. In terms of classification, it falls under the category of antiarrhythmic medications, specifically within the Vaughan Williams classification as a Class I agent, which primarily blocks sodium channels.
The synthesis of milacainide tartrate involves several steps, typically starting from readily available precursors. The following outlines a general synthetic route:
Key parameters for synthesis include temperature control (usually around 60-80°C), pH adjustment during salt formation, and purification steps such as recrystallization to obtain high-purity milacainide tartrate.
Milacainide tartrate has a complex molecular structure characterized by the following features:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its stereochemistry and spatial arrangement.
Milacainide tartrate undergoes various chemical reactions:
These reactions are essential for understanding its stability and behavior in biological systems.
The mechanism of action of milacainide tartrate primarily involves:
Studies have shown that milacainide exhibits dose-dependent effects on conduction velocity and refractory periods in cardiac tissues.
Milacainide tartrate exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in clinical settings.
Milacainide tartrate has several scientific applications:
Milacainide tartrate (CAS 141725-10-2) possesses a stereochemically defined chiral center at the propanamide carbon of its active moiety. The milacainide component adopts an (R)-configuration at this critical center, designated as (2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide [2] [5]. This absolute configuration was established through X-ray crystallography and anomalous dispersion methods, analogous to historical determinations for tartaric acid [8] [10]. The (R)-stereochemistry governs its three-dimensional molecular geometry, ensuring optimal interaction with biological targets like voltage-gated sodium channels. The presence of the pyridin-3-ylpropyl chain introduces a planar aromatic system that influences overall molecular polarity and binding dynamics [2].
Table 1: Molecular Identity Descriptors of Milacainide Tartrate
Property | Descriptor |
---|---|
IUPAC Name (Milacainide) | (2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide |
IUPAC Name (Tartrate) | (2S,3S)-2,3-dihydroxybutanedioic acid |
CAS Number | 141725-10-2 |
Molecular Formula | C₁₉H₂₅N₃O·C₄H₆O₆ (C₂₃H₃₁N₃O₇) |
Molecular Weight | 461.51 g/mol |
Chiral Centers | 3 (Milacainide: 1; Tartrate: 2) |
Isomeric SMILES | CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C@@HN.C@H(C(=O)O)O |
The tartrate counterion in milacainide tartrate is exclusively the (2S,3S)-enantiomer of 2,3-dihydroxybutanedioic acid (D-(-)-tartaric acid; CAS 147-71-7) [2] [7]. Salt formation occurs via proton transfer from tartaric acid’s carboxyl groups to the aliphatic amine of milacainide, generating a stable crystalline zwitterionic complex. The coordination is stabilized by:
This coordination enhances milacainide’s aqueous solubility and bioavailability compared to the free base. The melting point depression observed in thermal analyses (e.g., DSC) confirms eutectic behavior typical of such ionic complexes [6].
Computational studies reveal key electronic features governing milacainide’s pharmacodynamics:
Table 2: Key Electronic Parameters of Milacainide Moiety
Molecular Region | Electronic Property | Biological Implication |
---|---|---|
Propanamide Carbonyl | Partial charge (δ⁻) = -0.42e; ELF = 0.87 | H-bonding with Thr/Ala residues in Na⁺ channels |
Aliphatic Amine | pKa = 9.2; δ⁺ = +0.31e (protonated) | Ionic binding to Asp/Glu in channel pore |
Pyridine Nitrogen | pKa ≈ 4.5; MEP = -54 kcal/mol | H-bond acceptance from Ser/Thr hydroxyl groups |
Aromatic Methyl Groups | Hyperconjugation energy = 8.3 kcal/mol | Hydrophobic interactions with Ile/Leu residues |
X-ray diffraction analyses highlight critical structural differences between milacainide tartrate and classical lidocaine analogues:
Table 3: Crystallographic & Binding Comparison to Lidocaine
Parameter | Milacainide Tartrate | Lidocaine HCl |
---|---|---|
Primary Plasma Carrier | α₁-Acid glycoprotein | Human Serum Albumin (HSA) |
HSA Binding Affinity (Kd) | Not applicable (low affinity) | 1.4 mM |
Molecular Volume | 374 ų | 294 ų |
Dominant Protein Interaction | Ionic (amine) + H-bond (pyridine) | Hydrophobic (amide) + Ionic (amine) |
Space Group (Crystal) | P2₁2₁2₁ (orthorhombic) | I41 (tetragonal) |
The pyridine ring in milacainide introduces π-stacking capability absent in lidocaine’s diethylamide group, potentially enhancing binding to aromatic residues in voltage-gated channels [2] [9]. This structural distinction underpins milacainide’s class I antiarrhythmic specificity and its supplementary thromboxane A₂ synthase inhibition [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7